![molecular formula C17H12ClNO3S B5550105 methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5550105.png)

methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, where molecules are linked through various hydrogen bonds, forming structured sheets and chains. For example, the synthesis and characterization of methyl 4-(4-aminostyryl) benzoate demonstrated the formation of carbon-carbon bonds and was characterized by techniques such as Fourier transform infrared (FT-IR), 1H and 13C nuclear magnetic resonance (NMR), and UV-Visible analysis (UV-Vis) (Mohamad, Hassan, & Yusoff, 2017). These techniques help in understanding the molecular structure and reactivity of the synthesized compounds.

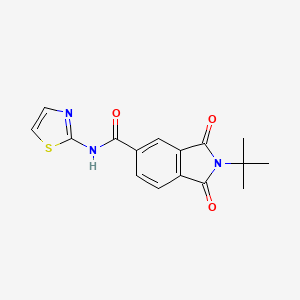

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate can be elucidated using X-ray diffraction techniques. For instance, the crystal structure analysis of certain compounds reveals the orientation of molecules and the presence of intra-molecular hydrogen bonds, contributing to the stability and reactivity of the compound (Kimura & Hourai, 2005).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including chlorination, condensation, and cyclization. The chlorination of methyl 4-amino-2-hydroxy-benzoate, for example, yields chlorination products with different isomers, demonstrating the compound's chemical reactivity and potential for further transformation (Stelt, Suurmond, & Nauta, 1956).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound has been involved in the synthesis of labeled molecules, such as in the preparation of [benzyl-7-3H] and [benzoyl-7-14C] methyl 4-(2,5-dihydroxybenzylamino)benzoate, indicating its utility in radiochemical studies and potentially in tracking biological pathways or drug distribution (Taylor et al., 1996).

- It serves as a precursor in the synthesis of Schiff base derivatives, showcasing its importance in organic synthesis and the creation of complex molecules with potential applications in materials science and chemistry research (Mohamad et al., 2017).

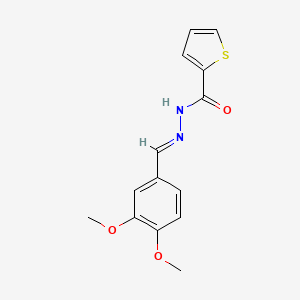

Liquid Crystalline Behaviors

- Methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate derivatives have been synthesized and studied for their liquid crystalline behaviors, demonstrating their potential use in the development of new materials for displays and other technologies requiring controlled alignment of molecules (Al-Obaidy et al., 2021).

Photopolymerization

- A derivative, specifically designed with a chromophore group, has been proposed as a photoiniferter for nitroxide-mediated photopolymerization. This application highlights its potential in developing new polymerization techniques and materials with tailored properties for various industrial applications (Guillaneuf et al., 2010).

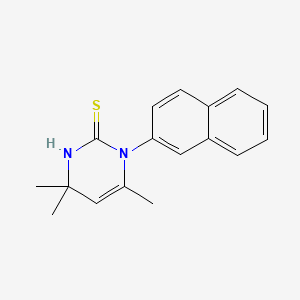

Hydrogen-bonded Supramolecular Structures

- The compound has been involved in studies related to hydrogen-bonded supramolecular structures, indicating its relevance in understanding and designing molecular assemblies that mimic biological complexes and could lead to advancements in nanotechnology and molecular electronics (Portilla et al., 2007).

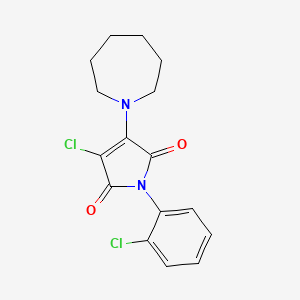

Synthesis of Heterocyclic Systems

- It has been used in the synthesis of heterocyclic systems, such as pyridothienopyrimidines, which are of interest in medicinal chemistry for their potential biological activities and applications in drug development (Medvedeva et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-[(3-chloro-1-benzothiophene-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3S/c1-22-17(21)10-6-8-11(9-7-10)19-16(20)15-14(18)12-4-2-3-5-13(12)23-15/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDQKDVLQAKOGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-chloro-1-benzothiophene-2-amido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5550025.png)

![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}-3-oxopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5550058.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5550067.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5550075.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5550090.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5550091.png)

![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5550100.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5550121.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)